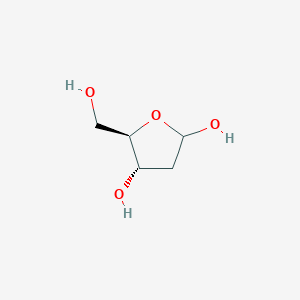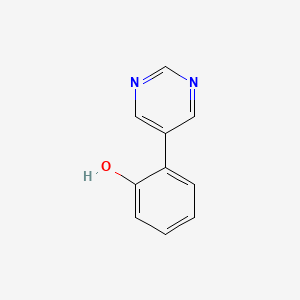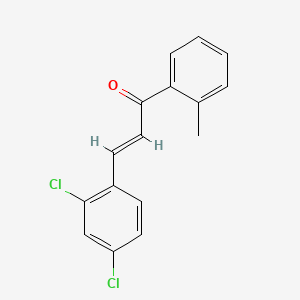
3-(2,4-Dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one
Vue d'ensemble
Description
3-(2,4-Dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, also known as DCPM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one is not fully understood, but it is believed to act as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme. This results in the accumulation of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function, leading to improved cognitive function in Alzheimer's disease.
Biochemical and Physiological Effects:
3-(2,4-Dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one has been shown to have both biochemical and physiological effects. Biochemically, 3-(2,4-Dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one has been shown to inhibit acetylcholinesterase activity, leading to an increase in acetylcholine levels in the brain. Physiologically, 3-(2,4-Dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2,4-Dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one in lab experiments is its high purity and stability, which allows for reproducible results. However, one limitation of using 3-(2,4-Dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one is its toxicity, which requires careful handling and disposal.
Orientations Futures
Future research on 3-(2,4-Dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one could focus on its potential applications in other fields, such as catalysis and materials science. Additionally, further studies could be conducted to understand the mechanism of action of 3-(2,4-Dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one and its potential as a therapeutic agent for Alzheimer's disease. Finally, research could focus on developing safer and more efficient synthesis methods for 3-(2,4-Dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one.
Applications De Recherche Scientifique
3-(2,4-Dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 3-(2,4-Dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one has shown promising results as an inhibitor of acetylcholinesterase, an enzyme involved in the pathogenesis of Alzheimer's disease. 3-(2,4-Dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one has also been used as a building block in the synthesis of novel anticancer agents and antifungal agents. In materials science, 3-(2,4-Dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one has been used as a precursor for the synthesis of metal-organic frameworks with potential applications in gas storage and separation. In organic synthesis, 3-(2,4-Dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one has been used as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Propriétés
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c1-11-4-2-3-5-14(11)16(19)9-7-12-6-8-13(17)10-15(12)18/h2-10H,1H3/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELYDKHKRIEEAL-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate](/img/structure/B3111448.png)

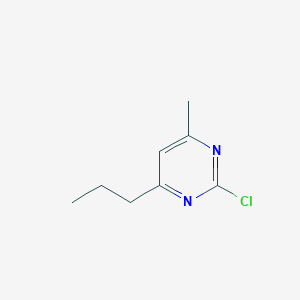
![Tert-butyl (3-carbamoylbicyclo[2.2.1]hept-5-en-2-yl)carbamate](/img/structure/B3111459.png)



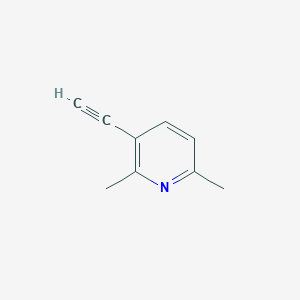
![Thieno[3,4-c]pyridine-1,3-diamine](/img/structure/B3111488.png)
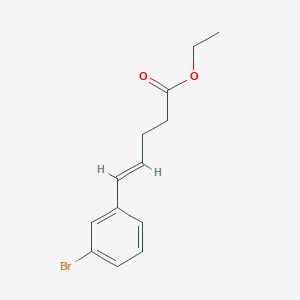
![Methyl 3-[(2-phenylethyl)amino]butanoate](/img/structure/B3111490.png)

